Ethyl 5-bromo-5-hexenoate
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Overview
Description
Ethyl 5-bromo-5-hexenoate is an organic compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It is a brominated ester that features a hexenoate backbone, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-5-hexenoate can be synthesized through the bromination of ethyl 5-hexenoate. The reaction typically involves the addition of bromine (Br2) to ethyl 5-hexenoate in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, including temperature, pressure, and reactant concentrations .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Addition Reactions: The compound can participate in addition reactions, particularly with alkenes, where the double bond reacts with electrophiles or nucleophiles to form new products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF3) can be used under controlled conditions to facilitate addition reactions.
Major Products Formed:
Scientific Research Applications
Ethyl 5-bromo-5-hexenoate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-5-hexenoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. In addition reactions, the double bond in the hexenoate backbone provides a site for electrophilic or nucleophilic attack, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Ethyl 5-chloro-5-hexenoate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 7-bromo-7-octenoate:
Ethyl 8-bromo-8-nonenoate: Another analog with an extended carbon chain, affecting its solubility and reactivity.
Uniqueness: Ethyl 5-bromo-5-hexenoate is unique due to its specific bromine substitution, which imparts distinct reactivity patterns compared to its chloro and longer-chain analogs. This makes it particularly valuable in certain synthetic applications where bromine’s reactivity is advantageous .
Properties
IUPAC Name |
ethyl 5-bromohex-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFYYHHBZMEIAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641093 |
Source
|
Record name | Ethyl 5-bromohex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-24-9 |
Source
|
Record name | Ethyl 5-bromo-5-hexenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485320-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromohex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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